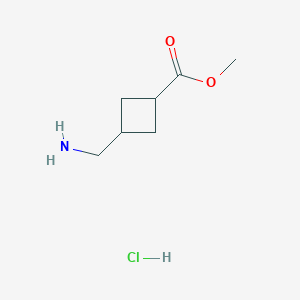
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride: is a chemical compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.65 g/mol . It is a white to yellow solid that is typically stored in a refrigerator to maintain its stability . This compound is known for its unique cyclobutane ring structure, which imparts specific chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor containing a leaving group.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted cyclobutane derivatives.
科学的研究の応用
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride is a valuable tool in scientific research due to its unique structure and reactivity. It is used in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Industry: In the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act on GABA receptors, modulating their activity and influencing neurotransmission. The compound’s effects are mediated through binding to these receptors, altering their conformation and function.
類似化合物との比較
Similar Compounds
- Methyl trans-3-amino-cyclobutanecarboxylate Hydrochloride
- Cyclobutane derivatives with different substituents
Uniqueness
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. Its ability to mimic GABA and interact with GABA receptors makes it particularly valuable in neurological research.
特性
IUPAC Name |
methyl 3-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-2-5(3-6)4-8;/h5-6H,2-4,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFMSHLXCSNVHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630907-39-9 |
Source


|
| Record name | Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2759353.png)
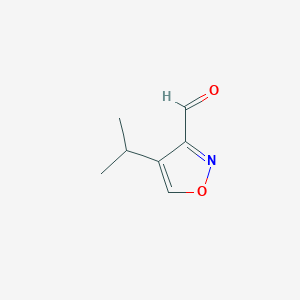
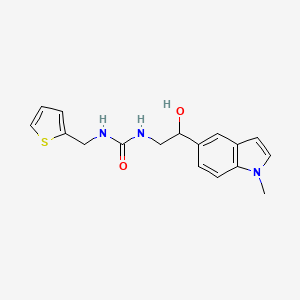
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethylpropyl)(4-fluorophenyl)amino]acetamide](/img/structure/B2759358.png)


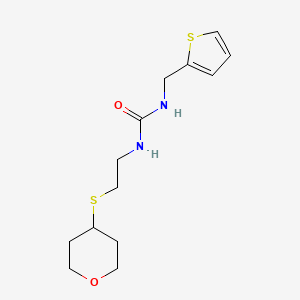
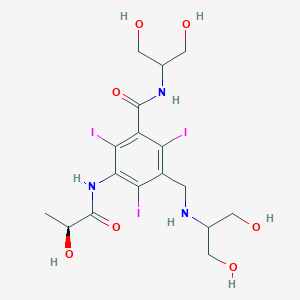
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2759367.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B2759368.png)
![3,6-diethyl 2-(7-methoxy-1-benzofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2759369.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride](/img/structure/B2759371.png)
![1-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B2759372.png)
